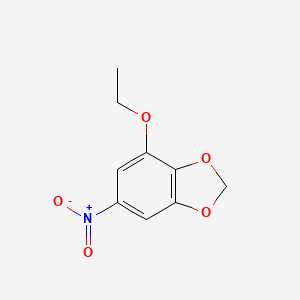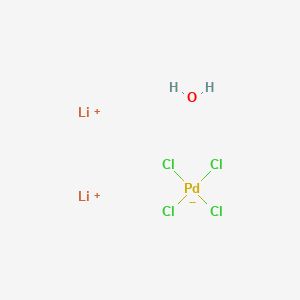
4-Phenanthrol-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenanthrol-d9 is a deuterated variant of 4-Phenanthrol, where nine hydrogen atoms are replaced by deuterium. This compound is characterized by its solid state, appearing as white or yellowish crystals. It is stable at room temperature and dissolves in organic solvents such as ethanol and dichloromethane . The deuterium labeling allows for tracking the compound’s transformation and distribution during reactions, making it valuable in chemical and biochemical research .
Métodos De Preparación
The preparation of 4-Phenanthrol-d9 typically involves the use of deuterated reagents to replace hydrogen atoms in the synthetic route of 4-Phenanthrol. One common method is to react 4-Phenanthrol with deuterated acetone or other deuterated reagents . This process ensures the incorporation of deuterium atoms into the compound, resulting in this compound.
Análisis De Reacciones Químicas
4-Phenanthrol-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the common reactions include:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in organic synthesis to study reaction mechanisms and pathways.
Biology: The compound is employed in enzyme catalysis studies to understand drug metabolism reactions.
Medicine: It serves as a tool to investigate metabolic pathways and the effects of deuterium labeling on drug efficacy and safety.
Mecanismo De Acción
The mechanism of action of 4-Phenanthrol-d9 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the role of hydrogen atoms in biochemical processes. This makes this compound a valuable tool for studying enzyme mechanisms, metabolic pathways, and the effects of isotopic substitution on chemical reactions .
Comparación Con Compuestos Similares
4-Phenanthrol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Phenanthrol: The non-deuterated version of this compound, used in similar research applications but without the isotopic labeling.
3-Phenanthrol-d9: Another deuterated variant, differing in the position of the hydroxyl group on the phenanthrene ring.
9-Phenanthrol: A compound with the hydroxyl group at the 9-position, used as a transient receptor potential melastatin 4 channel inhibitor
These compounds share similar chemical properties but differ in their specific applications and the effects of isotopic labeling.
Propiedades
Número CAS |
922510-21-2 |
|---|---|
Fórmula molecular |
C14H10O |
Peso molecular |
203.288 |
Nombre IUPAC |
1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
SIMYIUXARJLHEA-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |
Sinónimos |
Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol; 4-Phenanthrenol-d9; 4-Phenanthrol-d9; 4-Hydroxyphenanthrene-d9; NSC 171284-d9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
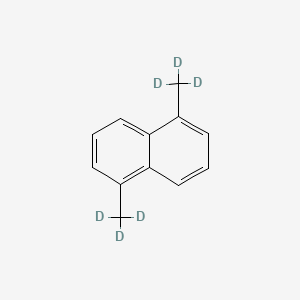
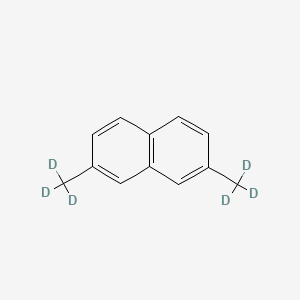
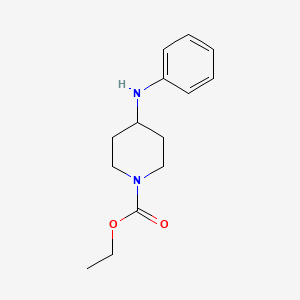


![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)
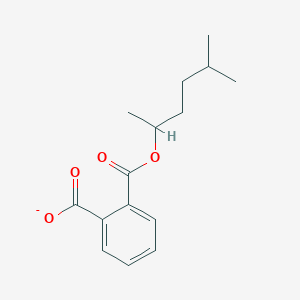
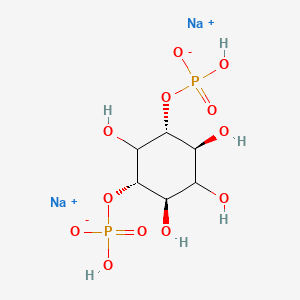
![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)
